molecular formula C23H29N3O4S2 B2431637 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850909-78-3

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2431637
CAS No.: 850909-78-3
M. Wt: 475.62
InChI Key: BWRNDYDLXVFVIX-VHXPQNKSSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-ethyl-6-methoxybenzothiazole with 4-[butyl(ethyl)sulfamoyl]benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[butyl(ethyl)sulfamoyl]-N-(3-methyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide
  • 4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-6-hydroxy-1,3-benzothiazol-2-ylidene)benzamide

Uniqueness

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the butyl(ethyl)sulfamoyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-5-8-15-25(6-2)32(28,29)19-12-9-17(10-13-19)22(27)24-23-26(7-3)20-14-11-18(30-4)16-21(20)31-23/h9-14,16H,5-8,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRNDYDLXVFVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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